molecular formula C14H21NO3 B1674282 Furmecyclox CAS No. 60568-05-0

Furmecyclox

Cat. No. B1674282
CAS RN: 60568-05-0
M. Wt: 251.32 g/mol
InChI Key: QTDRLOKFLJJHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furmecyclox is a chemical compound with the empirical formula C14H21NO3 . It is also known by the synonym N-Cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide . It is used as an effective fungicide, showing great effects against basidiomycetes .


Molecular Structure Analysis

The molecular weight of Furmecyclox is 251.32 g/mol . The IUPAC Standard InChI is InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

Furmecyclox has a molecular weight of 251.32 . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Scientific Research Applications

Antibacterial Properties and Regenerative Outcomes

  • Regeneration of Degree II Furcation Defects : Doxycycline, a related compound, was studied for its potential to enhance regenerative outcomes in healing furcation sites. However, the addition of doxycycline to the guided tissue regeneration barrier did not significantly improve outcomes compared to non-antibiotic-loaded barriers or bone grafts alone (Lyons et al., 2008).

Impact on Mitochondrial Function

  • Mitochondrial Function Disturbance : Tetracyclines, including doxycycline, can induce a mitonuclear protein imbalance by affecting mitochondrial translation. This is significant as these antibiotics are broadly used in gene expression control systems in research. Their use could potentially confound experimental results, affecting mitochondrial dynamics and function (Moullan et al., 2015).

Applications in Neuroprotection

  • NO-donor Thiacarbocyanines for Alzheimer's Disease : Research on thiacarbocyanines, which bear NO-donor nitrooxy and furoxan moieties, demonstrates their potential as candidate drugs for Alzheimer's disease. These compounds, showing no toxicity at certain concentrations, can inhibit amyloid β-protein aggregation, a key factor in Alzheimer's disease (Chegaev et al., 2015).

Effects on Metabolism and Proliferation

  • Alterations in Human Cell Metabolism : Doxycycline can shift metabolism towards a more glycolytic phenotype in human cell lines. This includes increased lactate secretion and reduced oxygen consumption, suggesting potential off-target effects in inducible gene expression systems (Ahler et al., 2013).

Mode of Action and Resistance

  • Tetracycline Antibiotics Overview : Tetracyclines, including Furmecyclox-related compounds, have a broad spectrum of activity against various microorganisms. They have been used in human and animal infections and show growing resistance patterns. Their mechanism of action primarily involves inhibition of bacterial protein synthesis (Chopra & Roberts, 2001).

Calcium Flux and Neuroprotection

  • Minocycline in Neuroprotection : Minocycline, part of the tetracycline family, shows potential in neuroprotective applications. Its effects include inhibiting NMDA-induced rises in cytosolic and mitochondrial calcium concentrations, suggesting a role in mitigating excitotoxic conditions in neurological diseases (García-Martínez et al., 2010).

Melatonin Receptor Agonists and Sleep Disorders

  • Development of Melatonin Receptor Agonists : Research on tricyclic indan derivatives, including melatonin receptor agonists, shows promise for treating sleep disorders. These compounds demonstrate high affinity for human MT(1) receptors, indicating potential for therapeutic applications in sleep-related conditions (Uchikawa et al., 2002).

Cardioprotective Potential

  • Minocycline for Cardiac Protection : Minocycline has been investigated for its potential in cardiac protection during ischemia/reperfusion injury. It appears to reduce necrotic and apoptotic cell death, suggesting its potential as a cardioprotective agent (Scarabelli et al., 2004).

Safety And Hazards

Furmecyclox is classified as Carcinogenicity, Category 2, and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and use personal protective equipment as required .

properties

IUPAC Name

N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDRLOKFLJJHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024119
Record name Furmecyclox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furmecyclox

CAS RN

60568-05-0
Record name Furmecyclox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60568-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furmecyclox [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060568050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furmecyclox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURMECYCLOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UB8K4YYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 85.2 parts of N-cyclohexyl-N-methoxyacetoacetamide and 58.2 parts of 95.7% pure α-acetoxypropionaldehyde is added dropwise to a suspension of 19.4 parts of iron-III chloride in 100 parts of isobutanol at 40°-45° C. The mixture is then kept at 45° C. for 7.5 hours. Water is added to the reaction mixture, the batch is extracted with methylene chloride and the extract is evaporated. 104 parts of crude product are obtained; this can be distilled at 138°-145° C./0.3 mm Hg, to give 88.5 parts of pure O-methyl-N-cyclohexyl-2,5-dimethylfuran-3-hydroxamic acid.
[Compound]
Name
85.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-cyclohexyl-N-methoxyacetoacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furmecyclox
Reactant of Route 2
Furmecyclox
Reactant of Route 3
Reactant of Route 3
Furmecyclox
Reactant of Route 4
Reactant of Route 4
Furmecyclox
Reactant of Route 5
Reactant of Route 5
Furmecyclox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.